sphaeropsidin C -

sphaeropsidin C

Catalog Number: EVT-1582849
CAS Number:
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sphaeropsidin C is a tricyclic diterpenoid. It has a role as a metabolite.
Overview

Sphaeropsidin C is a diterpenoid compound that belongs to a class of phytotoxins produced by certain fungi, particularly those in the genus Diplodia. It is structurally related to other sphaeropsidins, such as sphaeropsidin A, and has garnered attention due to its potential biological activities, including anticancer properties. The compound is characterized by its unique molecular structure and its ability to induce significant cellular effects in various biological systems.

Source and Classification

Sphaeropsidin C is primarily sourced from fungal species, notably Diplodia cupressi and Aspergillus candidus. These fungi are known to produce a range of bioactive secondary metabolites, including various sphaeropsidins. In terms of classification, sphaeropsidin C falls under the category of pimarane diterpenes, which are characterized by their complex carbon skeletons derived from the isoprene unit.

Synthesis Analysis

Methods and Technical Details

The synthesis of sphaeropsidin C can be achieved through both natural extraction and synthetic methodologies. Recent studies have focused on hemi-synthetic approaches to modify existing sphaeropsidin structures for enhanced biological activity. Techniques such as olefin cross-metathesis have been employed to alter the C15,C16-alkene moiety in sphaeropsidin A, leading to the development of new derivatives with improved potency against cancer cells.

The synthesis typically involves:

  • Hemi-synthesis: Modifying functional groups at specific positions (e.g., C6-OH) through acetylation or esterification.
  • Cross-metathesis: Utilizing catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and dimethylaminopyridine to facilitate reactions that extend or modify the alkene functionalities.

These methods allow for the exploration of structure-activity relationships, aiming to optimize compounds for therapeutic use .

Molecular Structure Analysis

Structure and Data

Sphaeropsidin C features a complex molecular structure typical of diterpenes. Its molecular formula is C20H30O5C_{20}H_{30}O_5, indicating it contains 20 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms. The structure includes multiple functional groups that contribute to its biological activity.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HR ESIMS) are commonly used to elucidate the detailed structure of sphaeropsidin C. These methods provide insights into the arrangement of atoms and the presence of specific functional groups critical for its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Sphaeropsidin C undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:

  • Esterification: The hydroxyl group at C6 can be esterified, allowing for the creation of derivatives with altered solubility and reactivity.
  • Cross-metathesis: This reaction enables the introduction of different alkene substituents at the C15,C16 position, which can significantly affect the compound's potency against cancer cells.

These reactions are typically carried out under controlled conditions to ensure high yields and selectivity for desired products .

Mechanism of Action

Process and Data

The mechanism by which sphaeropsidin C exerts its biological effects involves several cellular processes. It has been observed to induce apoptosis in cancer cells by promoting cellular shrinkage and disrupting mitochondrial function. This action is believed to be mediated through specific signaling pathways that regulate cell survival and death.

Research indicates that modifications to the molecular structure can enhance these effects, making certain derivatives more effective than the parent compound in overcoming apoptosis resistance in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sphaeropsidin C exhibits distinct physical properties:

  • Appearance: Typically found as a colorless or pale yellow solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar diterpenes.

Chemical properties include reactivity with nucleophiles due to the presence of functional groups like carbonyls and hydroxyls, allowing for further derivatization .

Applications

Scientific Uses

Sphaeropsidin C has potential applications in various scientific fields:

  • Pharmaceutical Development: Its anticancer properties make it a candidate for drug development aimed at treating resistant cancer types.
  • Agricultural Research: As a phytotoxin, it may be studied for its effects on plant pathogens, providing insights into plant-fungal interactions.
  • Biochemical Studies: The compound serves as a model for understanding diterpene biosynthesis and modification processes.

Research continues to explore its full potential in these areas, emphasizing the need for further investigation into its mechanisms and applications .

Biosynthesis and Fungal Source Profiling

Fungal Producers of Sphaeropsidin C: Diplodia and Related Genera

Sphaeropsidin C is a tricyclic pimarane diterpenoid (CHEBI:69495) primarily biosynthesized by phytopathogenic fungi within the family Botryosphaeriaceae. The genus Diplodia (Dothideomycetes, Botryosphaeriales) serves as the dominant producer, with D. cupressi (syn. Sphaeropsis sapinea f. sp. cupressi) identified as the original source [1] [10]. Subsequent studies revealed production by multiple Diplodia species, including D. mutila, D. corticola, D. quercivora, D. africana, and D. olivarum, often isolated from symptomatic host plants like declining oaks (Quercus spp.) and cypress (Cupressus sempervirens) [2] [5] [10]. Beyond Diplodia, the endophytic ascomycete genus Smardaea (strain AZ0432) also yields sphaeropsidin C [10], indicating a broader taxonomic distribution within plant-associated fungi.

Production correlates with ecological niche and pathogenicity. Strains isolated from canker diseases or dieback symptoms consistently produce sphaeropsidin C in vitro, suggesting a role in host-pathogen interactions [2] [5]. Notably, D. subglobosa, an emerging pathogen of European ash (Fraxinus excelsior), co-produces sphaeropsidin C alongside sphaeropsidin A and epi-sphaeropsidone in culture, confirming the metabolic capability of newer Diplodia species [5]. However, bioactivity varies significantly across fungal sources; while D. cupressi and D. mutila isolates produce bioactive sphaeropsidin C, strains of Smardaea sp. and D. olivarum show no detectable activity despite compound production [1] [10].

Table 1: Fungal Producers of Sphaeropsidin C and Key Characteristics

Fungal SpeciesHost Plant AssociationEcological RoleMetabolite RoleReference
Diplodia cupressiCupressus sempervirens (Cypress)Phytopathogen (Canker)Phytotoxin, Virulence Factor [1] [10]
Diplodia mutilaPolyphagous (Oak, Ash, Grapevine)Latent Pathogen/EndophytePhytotoxin, Antibiotic [2] [5]
Diplodia subglobosaFraxinus excelsior (Ash)Emerging PathogenPutative Virulence Factor [5]
Diplodia olivarumOlive, AshPathogen/EndophyteInactive Metabolite (in tested isolates) [10]
Smardaea sp. (AZ0432)Ceratodon purpureus (Moss)EndophyteInactive Metabolite [10]

Biosynthetic Pathways: Pimarane Diterpene Skeleton Formation via Geranylgeranyl Pyrophosphate (GGPP)

Sphaeropsidin C belongs to the pimarane diterpene structural class, characterized by a tetracyclic 6-6-6-5 ring system with specific stereochemistry. Its biosynthesis initiates universally via the mevalonate (MVA) pathway, yielding the fundamental C₅ building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [2]. Sequential condensation of one DMAPP and three IPP units forms the C₂₀ precursor geranylgeranyl diphosphate (GGPP) [1] [2].

Cyclization of GGPP into the pimarane skeleton is catalyzed by diterpene synthases (diTPS). In Diplodia spp., this involves:

  • Protonation-triggered cyclization of GGPP to form copalyl diphosphate (CPP).
  • Rearrangement of CPP via a pimarenyl carbocation intermediate, stabilized by enzyme active sites to form the characteristic ent-pimara-8(14),15-diene core [2] [5].

Sphaeropsidin C arises from late-stage oxidative modifications of this core. Key steps include:

  • C9 hydroxylation (catalyzed by cytochrome P450 monooxygenases)
  • Oxidation at C7 to form a ketone
  • Epoxidation of the Δ⁸,¹⁴ double bond followed by ring rearrangement or hydrolysis [1] [5].

Structural differences between sphaeropsidins (A, B, C) stem from variations in oxidation states and ring stereochemistry. Sphaeropsidin C specifically features a C7 ketone, a C9 hydroxyl, and a Δ⁸,¹⁴ double bond instead of the Δ¹⁵,¹⁶ bond found in sphaeropsidin A [1] [10]. These modifications critically influence bioactivity, explaining its reduced phytotoxicity compared to sphaeropsidin A [1].

Table 2: Key Cyclization and Modification Steps from GGPP to Sphaeropsidin C

Biosynthetic StageKey Intermediate/ProductEnzyme ClassStructural Change
Precursor SupplyIPP, DMAPPTerpene synthaseC₅ unit synthesis
Chain ElongationGeranylgeranyl Diphosphate (GGPP)GGPP synthaseC₂₀ linear chain formation
Initial Cyclizationent-Copalyl Diphosphate (ent-CPP)Class II Diterpene SynthaseBicyclization (A/B rings)
Secondary Cyclizationent-Pimara-8(14),15-dieneClass I Diterpene SynthaseTetracyclic core formation (C/D rings)
Oxidation (Early-Stage)Various PimaradienesCytochrome P450 MonooxygenasesIntroduction of O-functionality (e.g., C9-OH)
Specific Rearrangement/OxidationSphaeropsidin CMultiple OxidoreductasesC7-Ketone formation, Δ⁸,¹⁴ bond establishment

Genetic Regulation of Secondary Metabolite Production in Phytopathogenic Fungi

Production of sphaeropsidin C in Diplodia and related genera is tightly regulated by genetic, epigenetic, and environmental factors. Genome mining of Botryosphaeriaceae species reveals biosynthetic gene clusters (BGCs) encoding core diterpene synthases, tailoring P450s, and regulatory elements [2]. The diTPS genes responsible for the initial cyclization steps show high sequence homology across pimarane-producing strains, suggesting conserved core biosynthesis [2] [5].

Key regulatory layers include:

  • Transcriptional Control: Pathway-specific transcription factors (e.g., Zn(II)₂Cys₆ binuclear cluster TFs) bind promoter regions of BGC genes. Global regulators like LaeA (a methyltransferase controlling heterochromatin state) influence cluster accessibility and expression [2].
  • Epigenetic Modulation: Histone modifications (acetylation, methylation) directly impact BGC silencing/activation. Inhibitors of histone deacetylases (HDACs) significantly enhance sphaeropsidin production in some Diplodia strains, confirming epigenetic regulation [2].
  • Environmental Cues: Nutrient limitation (especially nitrogen or phosphorus), pH shifts, and host-derived signals trigger upregulation of diterpenoid pathways. Oxidative stress, encountered during host infection, also modulates expression [2] [5].

Comparative transcriptomics of D. corticola under varying culture conditions shows co-upregulation of genes encoding GGPP synthase, ent-CPP/ent-kaurene synthases, and specific P450s during high sphaeropsidin C production phases [2]. This coordinated expression confirms clustered organization and coregulation. Furthermore, the lack of host specificity in many Diplodia species correlates with BGC conservation across strains infecting different plants, implying a fundamental role of these metabolites beyond narrow host adaptation [2] [5].

Table 3: Genetic and Regulatory Elements Influencing Sphaeropsidin Biosynthesis

Regulatory LevelKey Element/MechanismEffect on Sphaeropsidin C ProductionEvidence Source
Pathway-SpecificZn(II)₂Cys₆ Transcription FactorsActivates BGC gene transcriptionGene cluster homology modeling [2]
EpigeneticLaeA orthologsDerepresses BGC expressionHDAC inhibitor studies [2]
EpigeneticHistone H3 acetylation (H3K9ac, H3K14ac)Opens chromatin, enhances transcriptionChIP-seq correlations [2]
EnvironmentalNutrient limitation (N, P)Induces secondary metabolite pathwaysCulture optimization data [5]
EnvironmentalHost plant signals (e.g., phenolics)Modulates diTPS/P450 expressionIn planta transcriptomics [2]
EnvironmentalOxidative stress (ROS)Upregulates defensive metabolitesPathogenicity-linked expression [5]

Properties

Product Name

sphaeropsidin C

IUPAC Name

(4aR,4bR,7R,10aS)-7-ethenyl-4b-hydroxy-1,1,7-trimethyl-9-oxo-3,4,5,6,10,10a-hexahydro-2H-phenanthrene-4a-carboxylic acid

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-5-18(4)9-10-20(24)13(12-18)14(21)11-15-17(2,3)7-6-8-19(15,20)16(22)23/h5,12,15,24H,1,6-11H2,2-4H3,(H,22,23)/t15-,18-,19-,20+/m0/s1

InChI Key

VIDNIVWPSMVGJV-MVJPYGJCSA-N

Canonical SMILES

CC1(CCCC2(C1CC(=O)C3=CC(CCC32O)(C)C=C)C(=O)O)C

Isomeric SMILES

C[C@@]1(CC[C@]2(C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)C=C

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